
Prodigiosin
Overview
Description
Prodigiosin (PG) is an alkaloid red bio-dye produced by diverse microorganisms and composed of a linear tripyrrole chemical structure . It shows a wide spectrum of biological activities, such as antibacterial, antifungal, algicidal, anti-Chagas, anti-amoebic, antimalarial, anticancer, antiparasitic, antiviral, and/or immunosuppressive .
Synthesis Analysis
This compound is a microbial alkaloid red pigment composed of a tripyrrole structure . The production process of this compound can be modulated by environmental factors . Cell disruption and extractive methods are required for this compound purification .Molecular Structure Analysis
This compound is composed of a linear tripyrrole chemical structure . It is an alkaloid red bio-dye produced by diverse microorganisms .Chemical Reactions Analysis
This compound displays antimicrobial, antifungal, and algicidal activities . It has been proposed to be vehiculated into different delivery systems due to its low bioavailability because of its high hydrophobic character (XLogP3-AA = 4.5) .Physical and Chemical Properties Analysis
This compound is a microbial alkaloid red pigment . It possesses low bioavailability because of its high hydrophobic character (XLogP3-AA = 4.5) .Scientific Research Applications
Anti-Cancer Activity
Prodigiosin, a bright red pigment produced by bacteria, has been identified for its significant anti-cancer properties. It has shown promising results in targeting cancer cells irrespective of their p53 status, while exhibiting minimal effects on normal cells. This selective toxicity, coupled with its effectiveness against multidrug-resistant cancer cells and those with defective apoptotic pathways, makes this compound an attractive candidate for cancer therapy. The mechanisms of its anti-cancer activity may involve the induction of DNA double-strand breaks and/or disruption of pH gradients, leading to altered cell cycle proteins and apoptosis. However, the precise molecular targets of this compound in cancer cells are yet to be fully understood (Pandey, Chander, & Sainis, 2009).
Immunomodulatory Effects
This compound has also been noted for its immunosuppressive activities, making it a potential candidate for treating conditions requiring immunosuppression, such as in organ transplantation and autoimmune diseases. It primarily targets T cells but also affects other cell types. Unlike cyclosporin A, this compound does not inhibit IL-2 secretion but interferes with mitogenic signaling from IL-2, indicating a different mechanism of action. The interaction with Janus tyrosine kinase 3 (Jak3) is considered significant, though this compound may influence other pathways critical to both its anti-cancer and immunosuppressive effects (Pandey, Chander, & Sainis, 2007).
Agricultural Applications
Recent advancements have highlighted this compound's potential applications in agriculture. Its production from microbial strains, notably Serratia marcescens, and the eco-friendly bioproduction methods using organic wastes have been explored. This compound exhibits promising bioactivities that could benefit agricultural practices, including acting as a biocontrol agent against pests and diseases. The scaling-up of its production, green biosynthesis methods, and comprehensive toxicology studies are areas of ongoing research, aiming to integrate this compound into sustainable agricultural practices (Nguyen, Wang, & Nguyen, 2022).
Mechanism of Action
Target of Action
Prodigiosin, a red pigment produced by Serratia marcescens, has been shown to possess inherent anticancer characteristics . It directly attacks the activated CD8+ T cells by inhibiting the acidification of intracellular organelles needed for cytotoxic T lymphocytes (CTLs) functions . This suggests that the primary targets of this compound are the CD8+ T cells.
Mode of Action
This compound acts as a proton-sequestering agent to destroy the intracellular pH gradient . It also facilitates proton and chloride ion symport and can affect the acidification of cellular compartments . This interaction with its targets leads to changes in the intracellular environment, disrupting normal cell functions and leading to cell death.
Biochemical Pathways
The formation of this compound is the end result of an enzymatic reaction that involves the condensation of two key intermediates, monopyrrole 2-methyl-3-namylpyrrole (MAP) and bipyrrole 4-methoxy-2-2’-bipyrrole-5-carbaldehyde (MBC) . This process affects various intracellular signaling pathways in mammalian cells .
Result of Action
This compound has been shown to have profound biological activities. It induces ROS production and lipid peroxidation while inhibiting the cell cycle of harmful algae . In cancer cells, it upregulates p73 that restores the p53 signaling pathway, subsequently inducing apoptosis of these cells .
Action Environment
In both acidic and neutral environments, the this compound molecule displays a reddish color with an absorption spectrum that is highest between 535 and 540 nm This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Prodigiosin interacts with various biomolecules, playing a significant role in biochemical reactions . It has been reported to have profound biological activities, including antimicrobial properties against E. coli, S. aureus, and Candida albicans . It also interacts with enzymes and proteins, affecting their function and activity .
Cellular Effects
This compound has substantial effects on various types of cells and cellular processes . It has been shown to exert anticancer and apoptotic effects on human laryngeal cancer (Hep2) and cervical cancer (HeLa) cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action involves inducing reactive oxygen species (ROS) production and lipid peroxidation while inhibiting the cell cycle of harmful algae . It acts as a proton-sequestering agent to destroy the intracellular pH gradient . Furthermore, it affects various intracellular signaling pathways in mammalian cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time . It has been shown to have both bacteriostatic and bactericidal activities on tested bacteria, with the maximum antibacterial effect being observed against S. aureus . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to lessen the severity of graft-versus-host disease (GvHD) without causing any discernible adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways . It has been suggested that this compound affects the pathways of pyruvate, proline, serine, especially homoserine, cystathionine, homocysteine, methionine, and s-adenosylmethionine metabolism, all involved in this compound biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It has been found to be a potent transmembrane anion transporter and HCl cotransporter . It forms lipophilic ion pairs that can diffuse across the hydrophobic barrier presented by phospholipid bilayers .
Subcellular Localization
This compound’s subcellular localization and its effects on activity or function are still being researched . It has been suggested that this compound usually condenses in cell membranes and colors the cells bright red .
Properties
| { "Design of the Synthesis Pathway": "Prodigiosin can be synthesized by using a combination of chemical reactions. The synthesis pathway involves the condensation of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde and 2-methyl-3-amylpyrazine followed by oxidation and cyclization. The final step involves the addition of a methyl group to the pyrrole ring.", "Starting Materials": [ "4-methoxy-2,2'-bipyrrole-5-carbaldehyde", "2-methyl-3-amylpyrazine", "Sodium periodate", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl iodide" ], "Reaction": [ "Step 1: Condensation of 4-methoxy-2,2'-bipyrrole-5-carbaldehyde and 2-methyl-3-amylpyrazine in the presence of hydrochloric acid to form the intermediate", "Step 2: Oxidation of the intermediate using sodium periodate to form the corresponding aldehyde", "Step 3: Reduction of the aldehyde using sodium borohydride to form the alcohol", "Step 4: Cyclization of the alcohol using sodium hydroxide to form the prodigiosin intermediate", "Step 5: Methylation of the pyrrole ring using methyl iodide to form the final product, prodigiosin" ] } | |
CAS No. |
82-89-3 |
Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2E)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole |
InChI |
InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12+ |
InChI Key |
SHUNBVWMKSXXOM-XDHOZWIPSA-N |
Isomeric SMILES |
CCCCCC1=C(NC(=C1)/C=C/2\C(=CC(=N2)C3=CC=CN3)OC)C |
SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C |
Canonical SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Prodigiosin; BRN 4526727; NSC 47147; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Prodigiosin exhibits its effects through multiple mechanisms:
- Inhibition of cell cycle progression and apoptosis: this compound promotes oxidative damage to double-stranded DNA (dsDNA) in the presence of copper ions, leading to cell cycle arrest and cell death. []
- Disruption of lysosomal vacuolar-type ATPase: this compound uncouples vacuolar H+-ATPase by promoting H+/Cl− symport, which disrupts lysosomal acidification and affects glycoprotein processing. []
- Induction of reactive oxygen species (ROS): this compound induces a ROS burst in target cells, contributing to oxidative damage of biomolecules like DNA and RNA, ultimately leading to cell death. []
- Inhibition of specific enzymes: this compound inhibits the phosphorylation and activation of Janus kinase 3 (JAK-3), a tyrosine kinase involved in immune cell signaling. []
A: this compound is a tripyrrole red pigment characterized by a common 4-methoxy-2,2′-bipyrrole ring system. []
- UV-Vis Spectroscopy: this compound exhibits a characteristic absorption maximum around 535-540 nm, responsible for its red color. [, ]
ANone: this compound's stability is influenced by factors like temperature, pH, and light exposure. Research suggests that:
- Temperature: this compound production is optimal at temperatures around 27-30°C. [, ] Higher temperatures, like 42°C, significantly reduce this compound production. []
- pH: Optimal this compound production is observed at a neutral pH of around 7.0. []
ANone: Current research primarily focuses on this compound's biological activities rather than its catalytic properties. Therefore, limited information is available regarding its catalytic mechanisms, selectivity, and applications in catalytic reactions.
A: While some studies have employed computational tools to analyze this compound's structure and interactions with target molecules, [] extensive research utilizing computational chemistry and modeling techniques like QSAR modeling for this compound is still limited.
ANone: Research suggests that structural modifications to the this compound molecule can significantly impact its biological activity. For example:
- Methoxy group substitution: Replacing the methoxy group of this compound with a hydroxy group results in the production of northis compound, which exhibits different biological properties. []
- Side chain variations: this compound analogues with varying side chains at specific positions of the tripyrrole ring system have been identified, and their biological activities differ based on these structural variations. []
ANone: this compound has demonstrated promising results in pre-clinical studies:
- In vitro: this compound exhibits activity against various cancer cell lines, including colorectal, leukemia, and hepatocellular carcinoma cells, by inducing apoptosis and inhibiting cell proliferation. [, , , , ] It also shows antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the parasite Trypanosoma cruzi. [, , ]
- In vivo: this compound has shown efficacy in a mouse xenograft model of colorectal cancer, where it inhibited tumor growth and reduced the viability of cancer stem cells. [] Additionally, it has demonstrated potential in a mouse model of pulmonary fibrosis, where it alleviated fibrosis symptoms and reduced the accumulation of fibrotic proteins. []
ANone: While this compound demonstrates potent antimicrobial activity, research on the development of resistance mechanisms is limited. Further investigations are needed to determine the potential for resistance emergence and its relationship to other antimicrobial agents.
ANone: Although this compound shows promise in preclinical studies, information about its toxicity, potential long-term effects, and safety profile in humans is limited. Further research is crucial to fully assess its safety for potential clinical applications.
ANone: Various analytical techniques are employed in this compound research, including:
- Spectrophotometry: this compound quantification is commonly performed using UV-Vis spectrophotometry by measuring its absorbance at its characteristic wavelength around 535-540 nm. [, , ]
- Chromatography: Thin layer chromatography (TLC) is used for both qualitative and quantitative analysis of this compound, often for purification and identification purposes. [, , ]
- Mass Spectrometry: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) allows for the identification and quantification of this compound and its related compounds in complex mixtures. [, ]
- Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are utilized to visualize the effects of this compound on the morphology and ultrastructure of cells. []
ANone: The provided research primarily focuses on this compound's biological activities and production. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is limited and requires further investigation.
A: this compound is a hydrophobic molecule, [] and its low solubility in aqueous solutions can limit its bioavailability and efficacy. Strategies to improve its solubility, such as formulation with cyclodextrins or encapsulation in nanoparticles, could potentially enhance its therapeutic potential.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



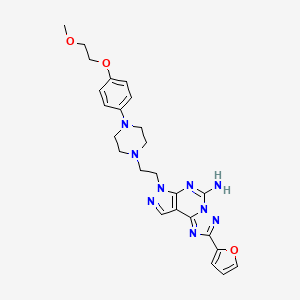

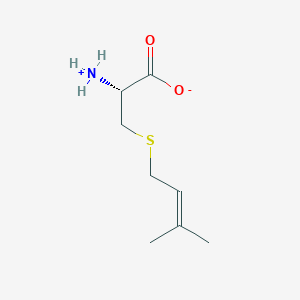
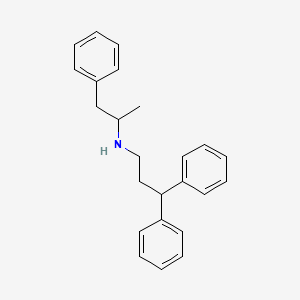

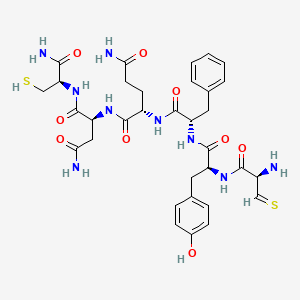


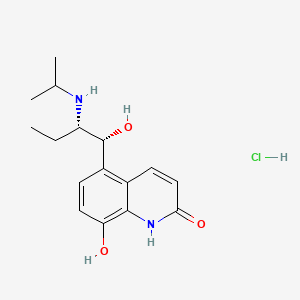
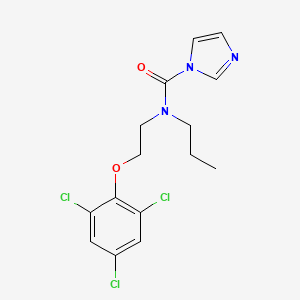
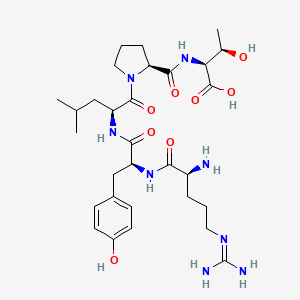
![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)
![4-[[(1R)-2-[[(2R)-3-(2,3-Dihydro-1H-indol-3-yl)-2-methyl-2-[[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxycarbonylamino]propanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol](/img/no-structure.png)
